![molecular formula C22H19N3O3S B7528288 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide involves the inhibition of a specific protein kinase called AKT. AKT is a key regulator of cell growth and survival and is often overactivated in cancer cells. By inhibiting AKT, this compound induces cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen. The compound has also been shown to inhibit inflammation, which is a key driver of cancer progression.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide is its potency and selectivity. The compound has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of this compound is its solubility. The compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide. One direction is the evaluation of the compound in clinical trials. The compound has shown promising results in preclinical studies and is currently being evaluated in phase I clinical trials. Another direction is the development of prodrugs or analogs of the compound that have improved solubility and pharmacokinetic properties. Finally, the compound could be evaluated in combination with other anticancer agents to enhance its effectiveness.
Synthesis Methods
The synthesis of 2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide involves several steps. The starting materials are commercially available and the reaction conditions are mild. The final product is obtained in good yields and high purity. The detailed synthesis method is beyond the scope of this paper, but it has been published in the literature.
Scientific Research Applications
2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide has been extensively studied in preclinical models of cancer. The compound has shown potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of this compound involves the inhibition of a specific protein kinase that is involved in the regulation of cell growth and survival. The compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)25-21-12-4-3-11-20(21)22(26)24-19-10-7-8-17(16-19)13-14-18-9-5-6-15-23-18/h3-12,15-16,25H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKBPCYSYKJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)

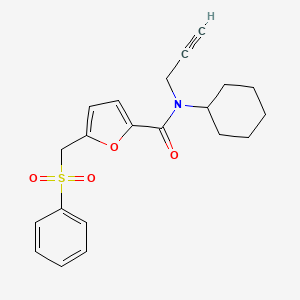
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)
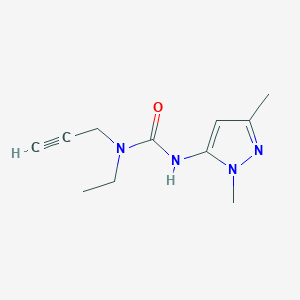
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)

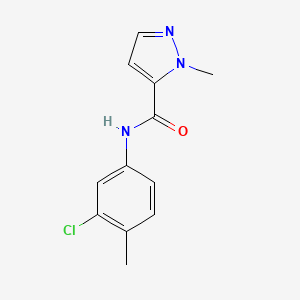
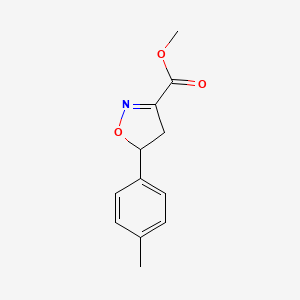
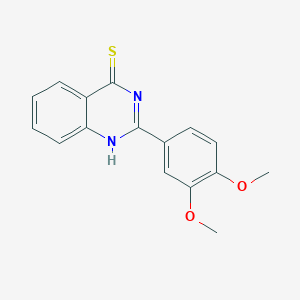
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
